Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .Scientific Research Applications
Genotoxic and Carcinogenic Potentials Assessment
Thiophene derivatives, including compounds structurally related to Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials using in vitro and in silico methodologies. These compounds are of interest due to their widespread use in pharmaceuticals, agrochemicals, and dyestuffs. The studies utilized techniques such as the Salmonella mutagenicity assay and the Comet assay to determine DNA-damaging effects, alongside the in vitro Syrian Hamster Embryo cell transformation assay for carcinogenic potential assessment. Experimental data combined with in silico predictions helped hypothesize pathways leading to toxicological profiles (Lepailleur et al., 2014).
Synthesis and Chemical Transformations
Research has explored the synthesis and transformation of compounds similar to Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate, demonstrating their utility in creating complex molecules. For instance, derivatives have been synthesized from precursors like dimethyl acetone-1,3-dicarboxylate, showcasing the versatility of these compounds in organic synthesis. Such transformations enable the production of structurally diverse molecules with potential applications in medicinal chemistry and drug discovery (Žugelj et al., 2009).
One-Pot Synthesis Techniques
Efficient one-pot synthesis techniques have been developed for amino- and arylamino-substituted thiazoles and selenazoles, leveraging compounds like Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate. These methodologies facilitate the synthesis of thiazolyl-ammonium tosylates and their selenazol counterparts, contributing to the rapid construction of molecules with potential pharmacological activities (Moriarty et al., 1992).
Crystal Structure Analysis
The crystal structure of closely related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, provides insights into the molecular configurations and interactions. These analyses reveal how the thiophene ring, substituted with amino and methyl ester groups, participates in intra- and intermolecular hydrogen bonding, offering a basis for understanding the chemical behavior and reactivity of similar compounds (Vasu et al., 2004).
Organocatalyzed Aqueous Reactions
The use of water and triethylamine in organocatalyzed reactions involving compounds akin to Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate has been demonstrated to efficiently produce 2-amino-3-carboxamide derivatives of thiophene. This exemplifies the potential of these compounds in environmentally friendly chemical syntheses, contributing to the green chemistry paradigm (Abaee et al., 2013).
Future Directions
properties
IUPAC Name |
methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c1-13-8(12)6-3-14-2-5(6)7-4-15-9(10)11-7/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGLJXOPNOPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.